4-bromo-N-(3-bromophenyl)benzamide

Description

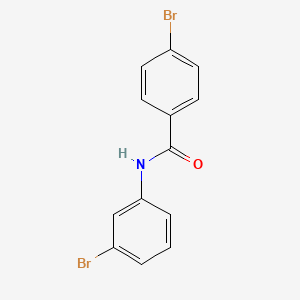

4-Bromo-N-(3-bromophenyl)benzamide (CAS: 349125-18-4) is a halogenated benzamide derivative characterized by two bromine substituents: one on the benzamide ring (para position) and another on the aniline moiety (meta position). This compound is synthesized via condensation of 4-bromobenzoyl chloride with 3-bromoaniline in acetonitrile under reflux conditions, a method analogous to related benzamide derivatives . Its structure has been confirmed by spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR) and crystallography in related analogs .

Properties

Molecular Formula |

C13H9Br2NO |

|---|---|

Molecular Weight |

355.02 g/mol |

IUPAC Name |

4-bromo-N-(3-bromophenyl)benzamide |

InChI |

InChI=1S/C13H9Br2NO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) |

InChI Key |

KMDCBNBBHCEQSL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs of 4-bromo-N-(3-bromophenyl)benzamide, focusing on substituent variations and their physicochemical/biological impacts:

Spectroscopic and Physicochemical Properties

- FT-IR: All benzamides show characteristic C=O stretches (~1675 cm⁻¹) and N–H bends (~3300 cm⁻¹). Nitro and methoxy groups introduce distinct peaks (e.g., NO₂: ~1520 cm⁻¹; OCH₃: ~1250 cm⁻¹) .

- ¹³C NMR : The electron-withdrawing bromine substituents deshield adjacent carbons (e.g., C-Br: ~131 ppm), while methoxy groups resonate at ~55–60 ppm .

Preparation Methods

Precursor Synthesis: 4-Bromobenzoic Acid

Oxidative Conversion of 4-Bromotoluene

The synthesis of 4-bromobenzoic acid, a critical precursor, is achieved via catalytic oxidation of 4-bromotoluene. As detailed in patent CN108558636A, this method employs cobalt(II) acetate and manganese(II) acetate as co-catalysts, with molecular oxygen as the oxidizer in glacial acetic acid.

Reaction Conditions:

- Temperature : 75–85°C

- Catalysts : Co(OAc)₂ (0.8–1.4 wt%), Mn(OAc)₂ (0.8–1.4 wt%), KBr (0.4–0.8 wt%)

- Solvent : Glacial acetic acid

- Yield : 96–98%

- Purity : ≥99.4% (HPLC).

The reaction mechanism involves free radical initiation, where cobalt and manganese ions facilitate hydrogen abstraction from the methyl group, followed by oxidation to the carboxylic acid. Post-reaction purification includes activated carbon treatment and recrystallization from ethanol-water mixtures.

Synthesis of 4-Bromobenzoyl Chloride

Amide Bond Formation: Methodologies and Optimization

Schotten-Baumann Reaction

The classical Schotten-Baumann method couples 4-bromobenzoyl chloride with 3-bromoaniline under alkaline conditions.

Procedure:

- Base : Aqueous NaOH (10%)

- Solvent : Dichloromethane (DCM)

- Temperature : 0–5°C (to suppress side reactions)

- Workup : The organic layer is washed with dilute HCl and brine, dried (Na₂SO₄), and concentrated.

Challenges:

Coupling Agent-Mediated Synthesis

For higher yields, carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) are employed.

Protocol:

- Reagents : DCC (1.2 equiv), 4-bromobenzoic acid (1.0 equiv), 3-bromoaniline (1.1 equiv)

- Solvent : Anhydrous tetrahydrofuran (THF)

- Temperature : Room temperature, 12–24 hours

- Yield : 85–90%.

Advantages:

Industrial-Scale Production Considerations

Catalytic System Reusability

Patent CN108558636A highlights a closed-loop system for catalyst recovery. Post-reaction mother liquor is treated with activated carbon to adsorb residual catalysts, which are then recycled into subsequent batches. This reduces Co/Mn consumption by 40% and waste generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.